(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Overview
Description
“®-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 133054-21-4 . It has a molecular weight of 355.41 and its IUPAC name is (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid . This compound is typically stored at temperatures between 2-8°C in a sealed, dry environment .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO4S . The InChI code is 1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 . The InChI key is HUWNZLPLVVGCMO-KRWDZBQOSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 355.41 . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .Scientific Research Applications
Immunostimulant Activity: A compound structurally related to (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, specifically (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid, was synthesized and tested for its immunostimulant activity (Magni, Signorelli, & Bocchiola, 1994).
Synthesis Methodology: A study on the convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is structurally related to the compound , was conducted, demonstrating its preparation from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid (Le & Goodnow, 2004).
Molecular Structure Analysis: The structure of (R)-thiazolidine-4-carboxylic acid was refined and analyzed, including a population analysis that refines the population of the electrons in the molecule (Kamo et al., 1979).
Influence on Learning and Memory: Certain N-acyl-thiazolidine-4-carboxylic acid derivatives were synthesized and found to significantly influence learning and memory in experimental animals, suggesting an impact on the central cholinergic system (Krichevskii et al., 2007).
Bioimaging Applications: A water-soluble fluorene derivative, which shares structural similarities with the compound , was investigated for its photophysical characterization and bioimaging applications, particularly for integrin imaging (Morales et al., 2010).
Supramolecular Aggregation: The supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored, with implications for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Hepatoprotective Potential: 2-Substituted thiazolidine-4(R)-carboxylic acids were found to increase the concentration of non-protein sulphydryls and the activity of certain enzymes in the mouse liver, suggesting potential hepatoprotective properties (Włodek, Radomski, & Wróbel, 1993).
Crystal Structure and Computational Studies: The crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids were conducted, providing insights into their synthesis and stereoselectivity (Jagtap et al., 2016).
Geriatric Medicine: Thiazolidine-4-carboxylic acid has been suggested to have value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and potential anti-toxic effects, particularly on the liver (Weber, Fleming, & Miquel, 1982).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |
CAS RN |
133054-21-4, 423719-54-4 | |
Record name | (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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